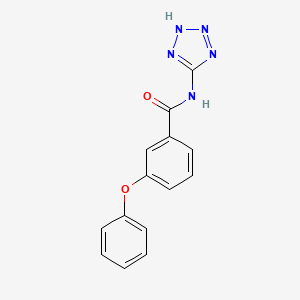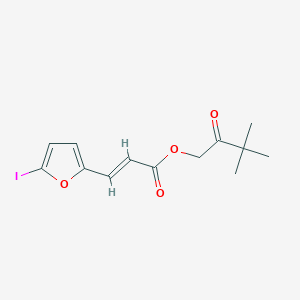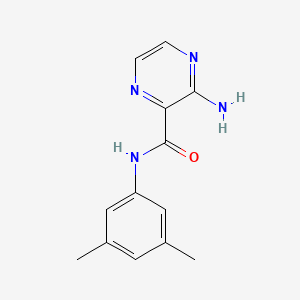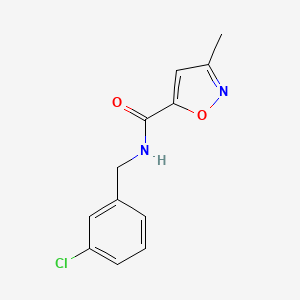
3-phenoxy-N-(2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenoxy-N-(2H-tetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been shown to interact with specific targets in cells, including enzymes and receptors. This interaction can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, depending on the target it interacts with. For example, this compound has been shown to inhibit the activity of specific enzymes, including protein kinase C and histone deacetylase. It has also been shown to modulate the activity of specific receptors, including the GABA-A receptor.
実験室実験の利点と制限
One of the main advantages of using 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a versatile tool for studying biological systems. This compound can interact with specific targets in cells, leading to various biochemical and physiological effects. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations.
将来の方向性
There are several future directions for research on 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to study its potential applications in material science, particularly in the development of new materials with unique properties. Finally, another direction is to develop new tools for studying biological systems using this compound, including new imaging techniques and assays.
合成法
The synthesis of 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide involves the reaction of 3-phenoxybenzoic acid with thionyl chloride to form 3-phenoxybenzoyl chloride. The resulting compound then undergoes a reaction with sodium azide to form 3-phenoxy-N-(azidomethyl)benzamide. Finally, the compound is subjected to a copper-catalyzed azide-alkyne cycloaddition reaction to form this compound.
科学的研究の応用
3-phenoxy-N-(2H-tetrazol-5-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, this compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties. In chemical biology, this compound has been studied for its potential applications in the development of new tools for studying biological systems.
特性
IUPAC Name |
3-phenoxy-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c20-13(15-14-16-18-19-17-14)10-5-4-8-12(9-10)21-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQACQBXPHNBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)


![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)


![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)

![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)
